5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide 5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 895008-35-2
VCID: VC5938521
InChI: InChI=1S/C20H16ClN3O2S2/c1-2-26-14-6-3-7-15-18(14)23-20(28-15)24(12-13-5-4-10-22-11-13)19(25)16-8-9-17(21)27-16/h3-11H,2,12H2,1H3
SMILES: CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Cl
Molecular Formula: C20H16ClN3O2S2
Molecular Weight: 429.94

5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

CAS No.: 895008-35-2

Cat. No.: VC5938521

Molecular Formula: C20H16ClN3O2S2

Molecular Weight: 429.94

* For research use only. Not for human or veterinary use.

5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide - 895008-35-2

Specification

CAS No. 895008-35-2
Molecular Formula C20H16ClN3O2S2
Molecular Weight 429.94
IUPAC Name 5-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C20H16ClN3O2S2/c1-2-26-14-6-3-7-15-18(14)23-20(28-15)24(12-13-5-4-10-22-11-13)19(25)16-8-9-17(21)27-16/h3-11H,2,12H2,1H3
Standard InChI Key MBSMKVZUVSEKIU-UHFFFAOYSA-N
SMILES CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Cl

Introduction

Structural Analysis and Molecular Properties

The molecular structure of 5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide integrates multiple heterocyclic systems, each contributing distinct electronic and steric properties.

Molecular Formula and Weight

The compound has a molecular formula of C20_{20}H16_{16}ClN3_{3}O2_{2}S2_{2} and a molecular weight of 429.94 g/mol. The IUPAC name systematically describes its structure:

  • 5-chloro: A chlorine substituent at the 5-position of the thiophene ring.

  • N-(4-ethoxybenzo[d]thiazol-2-yl): A benzo[d]thiazole ring substituted with an ethoxy group at the 4-position.

  • N-(pyridin-3-ylmethyl): A pyridine ring linked via a methyl group to the nitrogen of the carboxamide.

Crystallographic and Spectroscopic Data

While explicit crystallographic data are unavailable, the Standard InChIKey (MBSMKVZUVSEKIU-UHFFFAOYSA-N) provides a unique identifier for computational modeling. Spectroscopic characterization likely involves:

  • 1^1H NMR: Resonances for the ethoxy group (δ 1.3–1.5 ppm for CH3_3, δ 3.9–4.1 ppm for OCH2_2), pyridine protons (δ 7.2–8.5 ppm), and thiophene protons (δ 6.8–7.4 ppm).

  • 13^{13}C NMR: Peaks corresponding to the carboxamide carbonyl (δ 165–170 ppm), thiazole carbons (δ 150–160 ppm), and aromatic carbons (δ 120–140 ppm).

Synthesis and Characterization

Synthetic Pathways

The synthesis of 5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide involves multi-step organic reactions, typically including:

  • Preparation of 4-ethoxybenzo[d]thiazol-2-amine: Achieved via cyclization of 2-amino-4-ethoxyphenyl thioamide precursors.

  • Functionalization of thiophene-2-carboxylic acid: Introduction of the chlorine substituent at the 5-position using chlorinating agents (e.g., SO2_2Cl2_2).

  • Amide coupling: Reaction of 5-chlorothiophene-2-carbonyl chloride with 4-ethoxybenzo[d]thiazol-2-amine and pyridin-3-ylmethanamine under conditions employing coupling agents like EDCI or HOBt.

Optimization Challenges

Critical challenges include:

  • Regioselectivity: Ensuring exclusive substitution at the thiophene 5-position.

  • Steric hindrance: Managing bulky substituents during amide bond formation.

  • Purification: Isolating the target compound from unreacted intermediates using techniques like column chromatography or recrystallization.

Analytical Validation

High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 429.94 ([M+H]+^+).
HPLC: Used to assess purity, with retention times dependent on mobile phase composition (e.g., acetonitrile/water gradients).

Biological Activity and Mechanistic Insights

Enzyme and Receptor Interactions

The compound’s biological activity stems from its ability to interact with enzymes and receptors via:

  • Hydrophobic interactions: Mediated by the ethoxybenzothiazole and chlorothiophene groups.

  • Hydrogen bonding: Facilitated by the pyridine nitrogen and carboxamide oxygen.

  • π-π stacking: Enabled by the planar thiophene and benzothiazole systems.

Physicochemical Properties

PropertyValue/Description
Molecular Weight429.94 g/mol
SolubilityNot available; likely low in water
LogP (Predicted)~3.5 (indicative of moderate lipophilicity)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide O, thiazole N, pyridine N)

The ethoxy group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the pyridinylmethyl group may contribute to metabolic stability.

Future Research Directions

Target Identification and Validation

  • Proteomic screening: Identify protein targets via affinity chromatography or surface plasmon resonance.

  • In silico docking: Predict binding modes to kinases or GPCRs using molecular dynamics simulations.

Solubility and Bioavailability Optimization

  • Prodrug strategies: Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.

  • Nanoparticle formulation: Improve delivery using lipid-based or polymeric carriers.

In Vivo Pharmacokinetic Studies

  • ADME profiling: Assess absorption, distribution, metabolism, and excretion in rodent models.

  • Toxicology screening: Evaluate acute and chronic toxicity to establish safety margins.

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